7H-Thiazolo(3,2-a)pyrimidin-7-one, 6-ethyl-2,3-dihydro-3-methoxy-5-(1-naphthalenylmethyl)-
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Overview
Description
7H-Thiazolo(3,2-a)pyrimidin-7-one, 6-ethyl-2,3-dihydro-3-methoxy-5-(1-naphthalenylmethyl)- is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another efficient method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like Lawesson’s reagent in DMSO at room temperature.
Reduction: Reduction reactions can be performed using common reducing agents under mild conditions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are used to functionalize these compounds.
Scientific Research Applications
7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antiviral, and anti-HIV activities.
Medicine: Potential candidates for the development of anticancer, anti-inflammatory, and antipsychotic drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives involves their interaction with biological targets. The structural similarity to purine allows these compounds to effectively bind to biological targets, optimizing the interaction between the ligand and the target . This binding can inhibit the activity of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 7H-Thiazolo(3,2-a)pyrimidin-7-one include other thiazolo[3,2-a]pyrimidine derivatives and oxazolo[3,2-a]pyrimidine derivatives. These compounds share similar biological activities but differ in their specific chemical structures and reactivity . For example, oxazolo[3,2-a]pyrimidine derivatives are known for their anti-inflammatory and antihypertensive properties .
Properties
CAS No. |
199852-28-3 |
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Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-ethyl-3-methoxy-5-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-17(22-18(24-2)12-25-20(22)21-19(15)23)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,18H,3,11-12H2,1-2H3 |
InChI Key |
AWPFZVHOFRSWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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